Piperazine-1-carboximidamide sulfate
Overview
Description
Piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C5H14N4O4S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
Piperazine-1-carboximidamide sulfate, like other piperazine derivatives, primarily targets the GABA receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals between neurons. Piperazine compounds bind directly and selectively to muscle membrane GABA receptors .
Mode of Action
Upon binding to the GABA receptors, piperazine compounds cause hyperpolarization of nerve endings, resulting in flaccid paralysis of the organism . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
The fungicidal piperazine-1-carboxamidine derivative induces mitochondrial fission-dependent apoptosis in yeast . This process involves the mitochondrial fission machinery consisting of Fis1 (Whi2), Dnm1, and Mdv1 . The data suggest a prosurvival function of Fis1 (Whi2) and a proapoptotic function of Dnm1 and Mdv1 during the action of the compound .
Pharmacokinetics
Absorption of similar compounds is rapid, with maximal plasma concentrations achieved within 1 hour after the dose . Circulating radioactivity is primarily composed of the parent drug .
Result of Action
The primary result of the action of this compound is the induction of apoptosis in yeast cells . This is achieved through the activation of the mitochondrial fission pathway, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its intracellular accumulation in Saccharomyces cerevisiae is dependent on functional lipid rafts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-1-carboximidamide sulfate typically involves the reaction of piperazine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is usually carried out in an aqueous medium with sulfuric acid to yield the sulfate salt. The general reaction scheme is as follows:
Reaction of Piperazine with Cyanamide:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and concentration.
Purification Steps: Crystallization, filtration, and drying to obtain the pure sulfate salt.
Chemical Reactions Analysis
Types of Reactions
Piperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Piperazine-1-carboximidamide sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
Piperazine-1-carboxamidine: Another derivative with similar biological activities.
N-alkyl and N-acyl Piperazines: Commonly used in drug synthesis for their pharmacokinetic properties.
Uniqueness
Piperazine-1-carboximidamide sulfate is unique due to its specific functional group (carboximidamide) and its sulfate salt form, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical formulations and research applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable tool in scientific research and pharmaceutical development.
Properties
IUPAC Name |
piperazine-1-carboximidamide;sulfuric acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.H2O4S/c6-5(7)9-3-1-8-2-4-9;1-5(2,3)4/h8H,1-4H2,(H3,6,7);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPKWLTVZFDPEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=N)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22365-47-5, 1052089-53-8 | |
Details | Compound: 1-Piperazinecarboximidamide, sulfate (1:1) | |
Record name | 1-Piperazinecarboximidamide, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22365-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: 1-Piperazinecarboximidamide, sulfate (1:1) | |
Record name | 1-Piperazinecarboximidamide, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052089-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
226.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052089-53-8 | |
Record name | piperazine-1-carboximidamide sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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